molecular formula C10H21ClN2O B13568532 3-amino-2-(cyclopentylmethyl)-N-methylpropanamidehydrochloride

3-amino-2-(cyclopentylmethyl)-N-methylpropanamidehydrochloride

Cat. No.: B13568532
M. Wt: 220.74 g/mol
InChI Key: BPDAMQCZQTVKAK-UHFFFAOYSA-N
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Description

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclopentylmethyl group, and a methylpropanamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentylmethyl intermediate: This step involves the alkylation of cyclopentane with a suitable alkyl halide to form the cyclopentylmethyl intermediate.

    Introduction of the amino group: The cyclopentylmethyl intermediate is then reacted with an appropriate amine to introduce the amino group.

    Formation of the N-methylpropanamide moiety: The final step involves the reaction of the intermediate with a suitable acylating agent to form the N-methylpropanamide moiety.

Industrial Production Methods

Industrial production of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2,2-dimethylpropanamide: Similar in structure but lacks the cyclopentylmethyl group.

    N-methyl-3-aminopropanamide: Similar in structure but lacks the cyclopentylmethyl group and has a different substitution pattern.

Uniqueness

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopentyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(7-11)6-8-4-2-3-5-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H

InChI Key

BPDAMQCZQTVKAK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1CCCC1)CN.Cl

Origin of Product

United States

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